molecular formula C6H10Br2O2 B1329710 Ethyl 2,4-dibromobutanoate CAS No. 36847-51-5

Ethyl 2,4-dibromobutanoate

Cat. No. B1329710
CAS RN: 36847-51-5
M. Wt: 273.95 g/mol
InChI Key: VNXZZPZKCMJBME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials in the presence of reagents and catalysts to form products with bromine atoms and ester groups. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate is formed by reacting a cyclobutane dione with bromine in ethanol . Another compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-d

Scientific Research Applications

1. Applications in Wine Sensory Evaluation

Ethyl 2,4-dibromobutanoate, while not directly studied, shares similarities with other ethyl esters that have been investigated in wine. For instance, the sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines have been examined, highlighting its potential role as a marker of lactic acid bacteria esterase activity and its influence on wine's fruity aroma (Gammacurta et al., 2018).

2. Enzymatic and Chemical Synthesis

Research has focused on the synthesis of various ethyl esters, which can be analogs or derivatives of ethyl 2,4-dibromobutanoate. For example, studies have investigated the enzymatic synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli (Yamamoto et al., 2002) and the biocatalytic production of ethyl (R)-2-hydroxy-4-phenylbutanoate (Ni et al., 2013).

3. Use in Pharmaceutical Research

Some ethyl esters, similar to ethyl 2,4-dibromobutanoate, have been explored in pharmaceutical contexts. For instance, research has been conducted on the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors, demonstrating their potential in drug development (Mirza & Sayahi, 2015).

4. Role in Flavor and Fragrance Industry

Ethyl esters play a significant role in the flavor and fragrance industry. The sensory impact ofethyl esters like ethyl 2-methylbutanoate on wine aroma has been studied, indicating their contribution to the overall sensory experience (Lytra et al., 2014). Similarly, ethyl 2,4-dibromobutanoate could potentially have applications in enhancing flavors and aromas in various products.

5. Biocatalysis and Chiral Synthesis

The use of biocatalysts for the synthesis of chiral compounds is a growing field of interest. For example, the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate by Saccharomyces cerevisiae has been explored, highlighting the potential for producing optically pure compounds (Milagre et al., 2006). These methods could be applicable to the synthesis of ethyl 2,4-dibromobutanoate enantiomers.

Safety And Hazards

While specific safety and hazard information for Ethyl 2,4-dibromobutanoate is not available in the sources I found, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZZPZKCMJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885654
Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dibromobutanoate

CAS RN

36847-51-5
Record name Butanoic acid, 2,4-dibromo-, ethyl ester
Source CAS Common Chemistry
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Ethyl 2,4-dibromobutanoate
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dibromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Peipiņš, K Suta, M Turks - Key Engineering Materials, 2018 - Trans Tech Publ
Azetidine derivatives are interesting scaffolds in terms of medicinal chemistry. They can be regarded as structural homologs of aziridines. Herein we report synthetic approach to the …
Number of citations: 1 www.scientific.net
M Abdoli, V De Luca, C Capasso… - Journal of Enzyme …, 2023 - Taylor & Francis
A small library of novel thiazolone-benzenesulphonamides has been prepared and evaluated for their ability to inhibit three human cytosolic carbonic anhydrases (hCA I, hCA II, and …
Number of citations: 4 www.tandfonline.com
AR Rivero, I Fernández… - Chemistry–A European …, 2014 - Wiley Online Library
The [5+2] and [6+2] cycloaddition reactions of vinylaziridines and vinylazetidines with ketenes generated photochemically from chromium(0) and molybdenum(0) Fischer carbene …
GB Evans, RH Furneaux, B Greatrex… - Journal of medicinal …, 2008 - ACS Publications
N-Ribosyl phosphorylases and hydrolases catalyze nucleophilic displacement reactions by migration of the cationic ribooxacarbenium carbon from the fixed purine to phosphate and …
Number of citations: 97 pubs.acs.org
SM Botha - 2021 - repository.up.ac.za
The envisaged project included the in silico assessment and synthesis of potential acetylcholinesterase inhibitors, structurally related to donepezil, and of N-methyl D-aspartate …
Number of citations: 0 repository.up.ac.za
J Anaya, RM Sánchez - Progress in Heterocyclic Chemistry, 2020 - Elsevier
The review covers work published in the calendar year 2018. The synthesis and reactivity of four-membered heteroatom-containing cycles are reviewed. New developments in the …
Number of citations: 4 www.sciencedirect.com
A MOHAMMED, AM TAHA - Advances in Heterocyclic Chemistry, 1992 - books.google.com
Synthesis and Biological Activities of Condensed Heterocyclo [n, ma, b Page 10 ADVANCES IN HETEROCYCLIC CHEMISTRY, VOL. 52 Synthesis and Biological Activities of …
Number of citations: 0 books.google.com
A Rodríguez Rivero - 2016 - Universidad Complutense de Madrid
Number of citations: 4

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